molecular formula C6H10F6N2S2 B14573846 N~1~,N~2~-Dimethyl-N~1~,N~2~-bis[(trifluoromethyl)sulfanyl]ethane-1,2-diamine CAS No. 61553-62-6

N~1~,N~2~-Dimethyl-N~1~,N~2~-bis[(trifluoromethyl)sulfanyl]ethane-1,2-diamine

Cat. No.: B14573846
CAS No.: 61553-62-6
M. Wt: 288.3 g/mol
InChI Key: LZNYUBNTWFRVCE-UHFFFAOYSA-N
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Description

N~1~,N~2~-Dimethyl-N~1~,N~2~-bis[(trifluoromethyl)sulfanyl]ethane-1,2-diamine is a synthetic organic compound characterized by its unique structure, which includes two trifluoromethylsulfanyl groups attached to an ethane-1,2-diamine backbone

Properties

CAS No.

61553-62-6

Molecular Formula

C6H10F6N2S2

Molecular Weight

288.3 g/mol

IUPAC Name

N,N'-dimethyl-N,N'-bis(trifluoromethylsulfanyl)ethane-1,2-diamine

InChI

InChI=1S/C6H10F6N2S2/c1-13(15-5(7,8)9)3-4-14(2)16-6(10,11)12/h3-4H2,1-2H3

InChI Key

LZNYUBNTWFRVCE-UHFFFAOYSA-N

Canonical SMILES

CN(CCN(C)SC(F)(F)F)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-Dimethyl-N~1~,N~2~-bis[(trifluoromethyl)sulfanyl]ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with methylating agents and trifluoromethylsulfanyl reagents. One common method includes the following steps:

    Methylation: Ethane-1,2-diamine is reacted with a methylating agent such as methyl iodide in the presence of a base like sodium hydroxide to form N1,N~2~-dimethylethane-1,2-diamine.

    Trifluoromethylsulfanylation: The N1,N~2~-dimethylethane-1,2-diamine is then treated with a trifluoromethylsulfanyl reagent, such as trifluoromethylsulfenyl chloride, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-Dimethyl-N~1~,N~2~-bis[(trifluoromethyl)sulfanyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the trifluoromethylsulfanyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylsulfanyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific conditions like elevated temperatures or pressures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Cleaved products with removal of trifluoromethylsulfanyl groups.

    Substitution: Compounds with new functional groups replacing the trifluoromethylsulfanyl groups.

Scientific Research Applications

N~1~,N~2~-Dimethyl-N~1~,N~2~-bis[(trifluoromethyl)sulfanyl]ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, which can be utilized in catalysis and material science.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N1,N~2~-Dimethyl-N~1~,N~2~-bis[(trifluoromethyl)sulfanyl]ethane-1,2-diamine exerts its effects depends on its specific application:

    Coordination Chemistry: Acts as a ligand, coordinating with metal ions through its nitrogen atoms, forming stable complexes that can catalyze various chemical reactions.

    Biological Activity: Interacts with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity through binding interactions.

    Material Science: Contributes to the properties of materials by incorporating its unique structural features, influencing factors like stability, reactivity, and functionality.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dimethyl-N,N’-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: Similar structure but with pyridinyl groups instead of trifluoromethylsulfanyl groups.

    N,N’-Dimethyl-1,2-cyclohexanediamine: Contains a cyclohexane ring instead of an ethane backbone.

    N,N’-Dimesitylethane-1,2-diamine: Features mesityl groups instead of trifluoromethylsulfanyl groups.

Uniqueness

N~1~,N~2~-Dimethyl-N~1~,N~2~-bis[(trifluoromethyl)sulfanyl]ethane-1,2-diamine is unique due to the presence of trifluoromethylsulfanyl groups, which impart distinct electronic and steric properties. These features can enhance its reactivity and stability, making it valuable for specific applications in catalysis and material science.

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